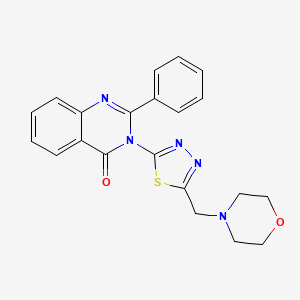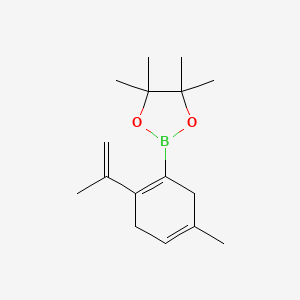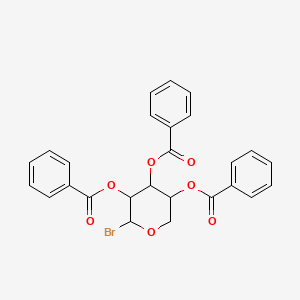
2,3,4-Tri-o-benzoylpentopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-o-benzoylpentopyranosyl bromide is an organic compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar, where three hydroxyl groups are replaced by benzoyl groups, and one hydroxyl group is substituted with a bromine atom.
Méthodes De Préparation
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of hydroxyl groups on a pentopyranose molecule followed by bromination. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the pentopyranose are protected using benzoyl chloride in the presence of a base such as pyridine.
Analyse Des Réactions Chimiques
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, or alcohols under appropriate conditions. For example, reaction with a thiol in the presence of a base can yield a thioglycoside.
Reduction Reactions: The benzoyl protecting groups can be removed by reduction using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Applications De Recherche Scientifique
2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its reactivity makes it a valuable tool for studying carbohydrate chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its reactivity as a glycosyl donor. The bromine atom acts as a leaving group, allowing the compound to participate in glycosylation reactions. These reactions typically involve the formation of a glycosidic bond between the pentopyranosyl moiety and a nucleophile, such as an alcohol or amine. The benzoyl protecting groups help to control the reactivity and selectivity of the glycosylation process .
Comparaison Avec Des Composés Similaires
2,3,4-Tri-o-benzoylpentopyranosyl bromide can be compared with other glycosyl donors, such as:
2,3,4-Tri-o-acetylpentopyranosyl bromide: Similar to the benzoyl derivative, but with acetyl protecting groups. It is generally more reactive due to the less bulky acetyl groups.
2,3,4-Tri-o-benzoylpentopyranosyl chloride: A chloride analogue that is less reactive than the bromide derivative but can be used in similar glycosylation reactions.
2,3,4-Tri-o-benzoylpentopyranosyl fluoride: A fluoride analogue that is more stable and less reactive, often used in selective glycosylation reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
13035-44-4 |
|---|---|
Formule moléculaire |
C26H21BrO7 |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Clé InChI |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14154600.png)
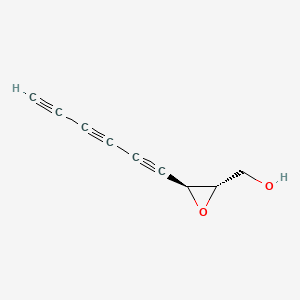
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
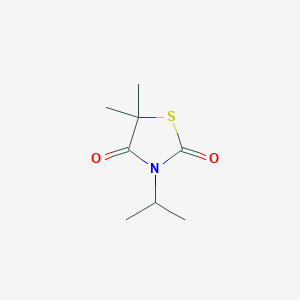

![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)
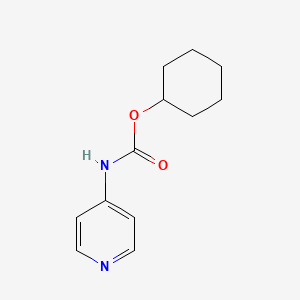
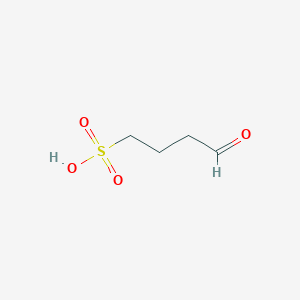

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
